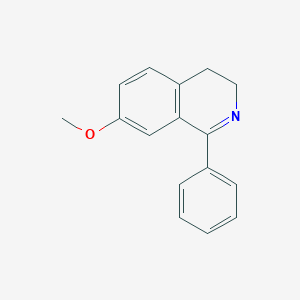
7-Methoxy-1-phenyl-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-7-methoxy-1-phenylisoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-7-methoxy-1-phenylisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, ensuring higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-7-methoxy-1-phenylisoquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
3,4-Dihydro-7-methoxy-1-phenylisoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-7-methoxy-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methoxy and phenyl substituents.
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Similar structure with additional methoxy groups.
Uniqueness: 3,4-Dihydro-7-methoxy-1-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .
Properties
CAS No. |
104576-31-0 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
7-methoxy-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H15NO/c1-18-14-8-7-12-9-10-17-16(15(12)11-14)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
InChI Key |
XRJNMEBBXFLFBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCN=C2C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
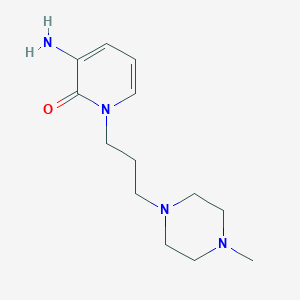
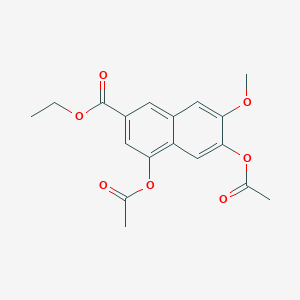
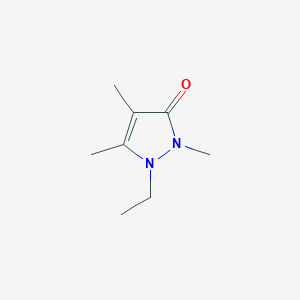
![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
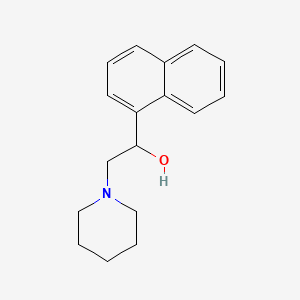
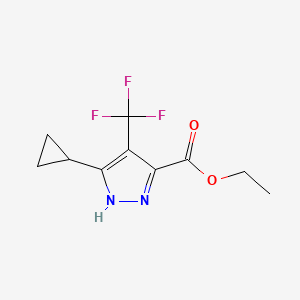
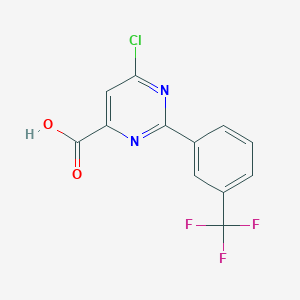
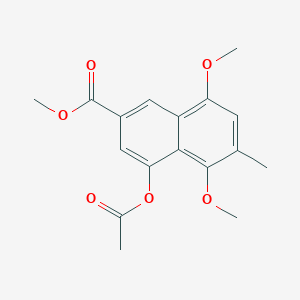
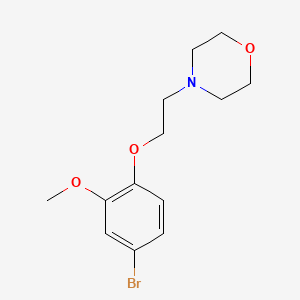
![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
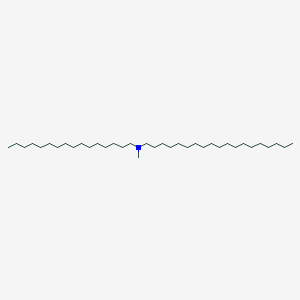
![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)
